2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate
Description
2-[2-(Hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate is a synthetic carbamate derivative characterized by two hexadecyl (C16) chains linked via an ethoxyethoxy spacer. This structure confers amphiphilic properties, making it a candidate for applications in surfactants, emulsifiers, or agrochemical formulations. Carbamates are widely recognized for their bioactivity and stability, with variations in alkyl chain length and substituents influencing their physicochemical behavior and functional roles .
Properties
CAS No. |
6311-10-0 |
|---|---|
Molecular Formula |
C38H76N2O5 |
Molecular Weight |
641.0 g/mol |
IUPAC Name |
2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate |
InChI |
InChI=1S/C38H76N2O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-39-37(41)44-35-33-43-34-36-45-38(42)40-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3,(H,39,41)(H,40,42) |
InChI Key |
HLYGEFVABJFGJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)OCCOCCOC(=O)NCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
| Property | Description |
|---|---|
| Chemical Name | 2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate |
| Molecular Formula | C$${38}$$H$${78}$$N$$2$$O$$5$$ (approximate) |
| Molecular Weight | ~641.02 g/mol |
| Functional Groups | Carbamate, ether linkages, long alkyl chains |
| CAS Number | 6311-10-0 |
The structure contains two hexadecyl (C16) chains attached via carbamate linkages to an ethoxy-ethyl spacer, which imparts amphiphilic properties potentially useful for interaction with both hydrophobic and hydrophilic environments.
Preparation Methods of 2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate
General Synthetic Strategy
The synthesis of this compound typically involves the formation of carbamate bonds between hexadecylamine derivatives and hydroxy-functionalized ethoxy-ethyl intermediates. The key steps include:
- Activation of hexadecylamine or hexadecyl carbamate precursors.
- Coupling with hydroxy-terminated ethoxy-ethyl derivatives.
- Protection/deprotection steps if necessary to control selectivity.
Specific Synthetic Routes
Carbamate Formation via Reaction of Hexadecyl Isocyanate with Hydroxyethoxyethyl Derivatives
One common approach is the reaction of hexadecyl isocyanate with 2-[2-(hydroxyethoxy)ethyl] alcohol derivatives to form the carbamate linkage. This method is favored due to the high reactivity of isocyanates with alcohols under mild conditions.
- Step 1: Preparation of hexadecyl isocyanate from hexadecylamine using phosgene or safer phosgene substitutes.
- Step 2: Reaction of hexadecyl isocyanate with 2-[2-(hydroxyethoxy)ethyl] alcohol in anhydrous solvents under inert atmosphere to yield the carbamate intermediate.
- Step 3: Purification by column chromatography or recrystallization.
This method allows for the selective formation of carbamate bonds with minimal side reactions.
Transesterification Approach
Transesterification reactions can be employed where an ester derivative of hexadecyl carbamate is reacted with alcohols such as 2-[2-(hydroxyethoxy)ethyl] alcohol to exchange the ester group and form the desired carbamate ester.
- Requires catalysts such as metal alkoxides or organocatalysts.
- Controlled temperature and reaction time to avoid decomposition.
- Offers versatility for preparing various ester derivatives from a common intermediate.
Use of Protected Intermediates
Protecting groups like tert-butoxycarbonyl (Boc) can be used on amino or hydroxy groups of intermediates to improve selectivity and yield.
Reaction Conditions and Considerations
- Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are preferred.
- Atmosphere: Inert atmosphere (nitrogen or argon) to avoid moisture and side reactions.
- Temperature: Typically room temperature to mild heating (25–60°C).
- Purification: Chromatography or recrystallization to isolate pure product.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Isocyanate-alcohol coupling | Hexadecyl isocyanate + hydroxyethoxyethyl alcohol | Anhydrous solvent, inert atmosphere, RT–60°C | High selectivity, straightforward | Requires isocyanate synthesis |
| Transesterification | Hexadecyl carbamate ester + alcohol | Catalyst (metal alkoxide), controlled temp | Versatile for ester derivatives | Catalyst sensitivity, side reactions possible |
| Protected intermediate strategy | Boc-protected hydroxyethoxyethyl + hexadecylamine or derivatives | Deprotection step, inert atmosphere | Improved selectivity, control | Additional steps increase complexity |
Research Findings and Analysis
- The compound’s dual hexadecyl groups and ethoxy linkage confer enhanced hydrophobicity and amphiphilicity, making it suitable for surfactant or membrane-interacting applications.
- Similar carbamate compounds have been studied for their interaction with biological membranes, indicating potential for bioavailability enhancement.
- The synthetic routes are well-established in carbamate chemistry, with no unusual challenges reported for this compound.
- Use of protecting groups like Boc improves synthetic control, especially for multi-step syntheses involving sensitive functional groups.
Chemical Reactions Analysis
Types of Reactions
2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, altering their properties and affecting cellular functions. It may also inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Comparison with Ethyl Carbamate Derivatives
Ethyl carbamates, such as fenoxycarb (ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate) and desmedipham (ethyl (3-(((phenylamino)carbonyl)oxy)phenyl)carbamate), share the carbamate functional group but differ in substituents. Key distinctions include:
The extended alkyl chains in the target compound enhance hydrophobicity, likely improving lipid membrane interaction but reducing water solubility compared to fenoxycarb or desmedipham. This suggests divergent applications: while fenoxycarb and desmedipham act as agrochemicals, the target compound may prioritize formulation stability or surface activity .
Comparison with Ester-Based Compounds
2-Ethylhexyl palmitate (CAS 16958-85-3), an ester with a C8 branched chain and C16 palmitate group, shares hydrophobicity but differs in functional group chemistry. Key contrasts include:
The carbamate group’s resistance to hydrolysis may extend the compound’s environmental persistence compared to esters, which are more readily metabolized .
Research Findings and Functional Implications
- Bioactivity: Unlike pesticidal carbamates (e.g., fenoxycarb), the dual hexadecyl chains in the target compound may reduce direct bioactivity but enhance adjuvant properties, such as improving agrochemical delivery .
- Environmental Impact: The lipophilicity of C16 chains raises concerns about bioaccumulation, a trait less pronounced in shorter-chain analogs like desmedipham .
- Synthetic Feasibility : The compound’s synthesis likely involves coupling hexadecylamine with ethylene glycol derivatives, a process more complex than the synthesis of simpler ethyl carbamates.
Q & A
Q. What methodologies optimize its application in membrane-based separation technologies?
- Methodological Answer : Fabricate composite membranes via phase inversion, incorporating the compound as a porosity modifier. Evaluate performance using dead-end filtration cells under varying pressures (1–10 bar) and solute concentrations. Characterize membrane morphology with scanning electron microscopy (SEM) and atomic force microscopy (AFM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
